molecular formula C17H21NO4 B12465645 3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate

3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate

Cat. No.: B12465645
M. Wt: 303.35 g/mol
InChI Key: ISUCJKJKNJBCAZ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety linked to a phenyl heptanoate chain, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate typically involves a coupling reaction between a pyrrolidine-2,5-dione derivative and a phenyl heptanoate precursor. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions usually involve stirring the reactants in an anhydrous solvent such as dichloromethane (DCM) at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and a phenyl heptanoate chain, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[3-(2,5-dioxopyrrolidin-1-yl)phenyl] heptanoate

InChI

InChI=1S/C17H21NO4/c1-2-3-4-5-9-17(21)22-14-8-6-7-13(12-14)18-15(19)10-11-16(18)20/h6-8,12H,2-5,9-11H2,1H3

InChI Key

ISUCJKJKNJBCAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O

Origin of Product

United States

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